molecular formula C20H21N3 B2377692 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline CAS No. 406713-35-7

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline

Cat. No. B2377692
CAS RN: 406713-35-7
M. Wt: 303.409
InChI Key: RBBBERMMZAMXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a quinoxaline derivative that has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant Agent Development

Researchers have explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, including compounds structurally related to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," for developing new anticonvulsants. These derivatives demonstrated significant activity against audiogenic seizures in mice, with some showing potency comparable to known anticonvulsant agents. The study highlights the potential of such compounds as noncompetitive AMPA receptor modulators, contributing to the development of new treatments for epilepsy and related disorders (Gitto et al., 2006).

Antimicrobial and Antituberculosis Activity

Spiro-piperidin-4-ones, which share a core piperidine structure with "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, with notable potency and effectiveness in reducing bacterial load in tissue samples. This research underscores the potential of piperidine derivatives in treating bacterial infections, including drug-resistant strains (Kumar et al., 2008).

Cancer Research and Treatment

Derivatives structurally related to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline" have been identified as potent inhibitors of various cancer-related targets, such as Aurora kinases, which are essential for cell division and tumor growth. These compounds demonstrate the capacity to inhibit cancer cell proliferation, offering a foundation for developing new anticancer therapies (ヘンリー,ジェームズ, 2006).

Neurological Disorder Therapeutics

Compounds with the piperidine moiety, akin to "2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline," have been investigated for their binding affinity and selectivity at sigma(1) receptors, which are implicated in various neurological disorders. These studies provide insights into designing selective sigma(1) receptor ligands, potentially leading to novel treatments for pain, depression, and neurodegenerative diseases (Berardi et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Related compounds have been found to influence various metabolic pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties

Result of Action

Related compounds have been found to have various biological effects

Action Environment

Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

properties

IUPAC Name

2-(4-methylphenyl)-3-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBBERMMZAMXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline

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